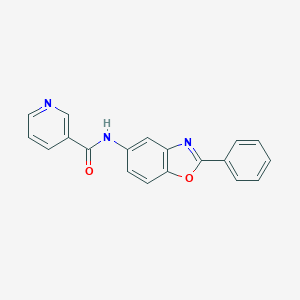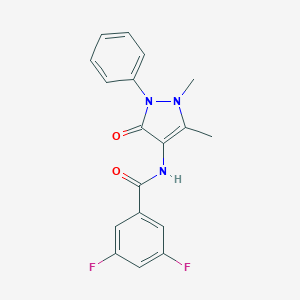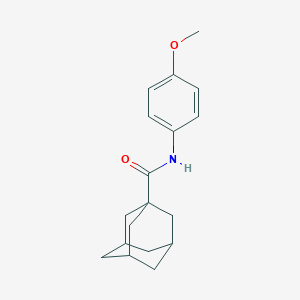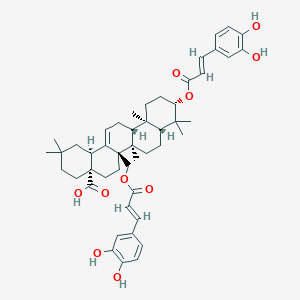
5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione, also known as MMNQ, is a synthetic quinone derivative that has been used in scientific research for its potential therapeutic properties. MMNQ has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione is not fully understood, but it is believed to act through the generation of reactive oxygen species (ROS) in cells. ROS are known to cause oxidative damage to cells, leading to cell death. 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has also been shown to have anti-inflammatory and anti-microbial effects. 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has been shown to inhibit the production of inflammatory cytokines in cells, as well as inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione. One area of interest is the development of 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione and its potential side effects. Finally, research on improving the solubility of 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione in aqueous solutions could expand its potential applications in lab experiments.
Méthodes De Synthèse
5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The yield of the synthesis can vary depending on the specific conditions used, but typically ranges from 50-70%.
Applications De Recherche Scientifique
5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione induces cell death in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has been shown to inhibit tumor growth in animal models of cancer.
Propriétés
Nom du produit |
5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
5-methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione |
InChI |
InChI=1S/C12H16O3/c1-12-7-6-9(13)11(15-2)8(12)4-3-5-10(12)14/h3-7H2,1-2H3 |
Clé InChI |
MUIPIPQBYMOXLT-UHFFFAOYSA-N |
SMILES |
CC12CCC(=O)C(=C1CCCC2=O)OC |
SMILES canonique |
CC12CCC(=O)C(=C1CCCC2=O)OC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239914.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)

![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)



![N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B239944.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)
